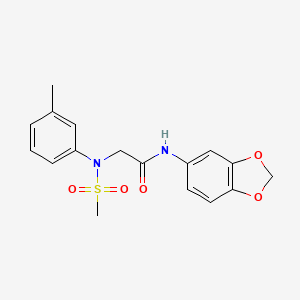![molecular formula C18H18N2OS B3929793 2-(benzylthio)-N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B3929793.png)
2-(benzylthio)-N-[4-(cyanomethyl)phenyl]propanamide
Vue d'ensemble
Description
2-(benzylthio)-N-[4-(cyanomethyl)phenyl]propanamide, also known as BCP, is a chemical compound that belongs to the class of thioamides. It is widely used in scientific research for its diverse range of applications. BCP is synthesized through a specific method and has a unique mechanism of action that makes it an essential compound for various biochemical and physiological studies.
Mécanisme D'action
2-(benzylthio)-N-[4-(cyanomethyl)phenyl]propanamide exerts its biological effects by inhibiting the activity of PKC. PKC is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound binds to the regulatory domain of PKC and prevents its activation, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to stimulate insulin secretion in pancreatic beta-cells, which may have therapeutic implications for the treatment of type 2 diabetes. Additionally, this compound has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(benzylthio)-N-[4-(cyanomethyl)phenyl]propanamide in lab experiments is its potent inhibitory effect on PKC. This makes it an essential tool for studying the role of PKC in various cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, this compound may have off-target effects that need to be considered when interpreting experimental results.
Orientations Futures
There are several future directions for the use of 2-(benzylthio)-N-[4-(cyanomethyl)phenyl]propanamide in scientific research. One potential area of research is the development of new cancer therapies that target PKC using this compound or other PKC inhibitors. Additionally, this compound may have potential as a treatment for type 2 diabetes, and further research is needed to explore its therapeutic potential in this area. Finally, this compound may have potential as a treatment for inflammatory diseases, and further research is needed to explore its anti-inflammatory effects.
Applications De Recherche Scientifique
2-(benzylthio)-N-[4-(cyanomethyl)phenyl]propanamide is widely used in scientific research for its diverse range of applications. It has been used as a potent inhibitor of protein kinase C (PKC), which is an essential enzyme involved in various cellular processes. This compound has also been used in the study of the role of PKC in cancer cells and the development of new cancer therapies. Additionally, this compound has been used as a tool in the study of the role of PKC in the regulation of insulin secretion in pancreatic beta-cells.
Propriétés
IUPAC Name |
2-benzylsulfanyl-N-[4-(cyanomethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-14(22-13-16-5-3-2-4-6-16)18(21)20-17-9-7-15(8-10-17)11-12-19/h2-10,14H,11,13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEGZPKORQDASA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)CC#N)SCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3929719.png)
![{4-[(2-thienylacetyl)amino]phenoxy}acetic acid](/img/structure/B3929728.png)
![N-(3,4-dimethoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3929730.png)
![4-(benzyloxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3929750.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B3929761.png)
![N~2~-(2-ethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3929769.png)

![2-bromo-N-{[(4-sec-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3929779.png)

![N-(4-chloro-2-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B3929804.png)
![N-bicyclo[2.2.1]hept-2-yl-3-methoxybenzamide](/img/structure/B3929809.png)
![N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3929811.png)

![4-fluoro-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3929823.png)